molecular formula C6H3Cl2F4NO3S B136802 1-Fluoro-2,6-dichloropyridinium Triflate CAS No. 130433-68-0

1-Fluoro-2,6-dichloropyridinium Triflate

Cat. No.: B136802
CAS No.: 130433-68-0
M. Wt: 316.06 g/mol
InChI Key: KDFRVNARKRKXQQ-UHFFFAOYSA-M
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Chemical Reactions Analysis

1-Fluoro-2,6-dichloropyridinium triflate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic acid and N-F type reagents. The major products formed from these reactions are fluorinated organic compounds, glycosyl azides, and sulfoxides .

Mechanism of Action

The mechanism of action of 1-fluoro-2,6-dichloropyridinium triflate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of carbon-fluorine bonds and the stabilization of reaction intermediates .

Properties

IUPAC Name

2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRVNARKRKXQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371980
Record name 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130433-68-0
Record name 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 ml (milliliters) 3-necked round bottom flask was equipped with a magnetic stirring bar, a fluorine-helium inlet tube, and a gas outlet tube connected to a granular alumina trap and then to a 5 percent aqueous caustic trap. A 1.0 g (gram) (6.8 mmol (millimole)) sample of 2,6-dichloropyridine, 1.03 g (6.0 mmol) of sodium trifluoromethanesulfonate, and 40 ml of anhydrous acetonitrile were added and the mixture cooled to -40° C. A 1:9 mixture of fluorine and helium then was passed into the mixture with stirring at the rate of 30 ml per minute until 15 mmol of fluorine had been added. The fluorine gas mixture was replaced with nitrogen gas and the mixture was allowed to warm to ambient temperature. The mixture was filtered and the filtrate was concentrated by evaporation under reduced pressure to obtain 0.75 g (40 percent of theory) of the title compound as a yellowish solid. The compound had 19F NMR absorptions (CD3CN, CFCl3 standard) at 31.6 ppm (s) N-F and -78 ppm (s) CF3 in a 1:3 ratio as required by the structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
15 mmol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 2
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 3
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 4
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 5
1-Fluoro-2,6-dichloropyridinium Triflate
Reactant of Route 6
1-Fluoro-2,6-dichloropyridinium Triflate

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